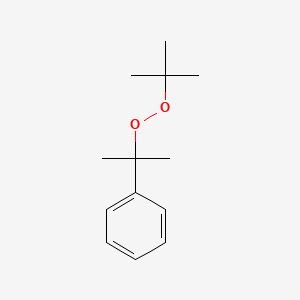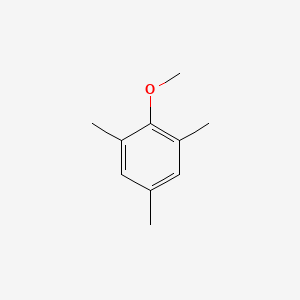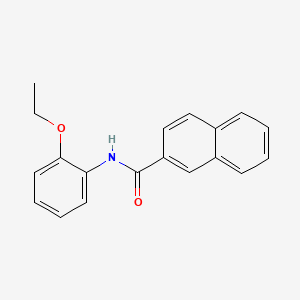
碘化铝
描述
Aluminum iodide is a fascinating chemical compound with the formula AlI₃. It belongs to the class of inorganic compounds and is an important member of the group III metal halides. These halides consist of a metal from Group III of the periodic table and a halogen. In the case of aluminum iodide, aluminum is the metal, and iodine is the halogen. The physical appearance of aluminum iodide is a white to pale yellow crystalline solid, although it can appear greyish due to impurities .
科学研究应用
Aluminum iodide finds utility in various sectors due to its distinct properties:
- Chemical Synthesis: It serves as a potent Lewis acid catalyst in Friedel-Crafts type reactions and the synthesis of organic compounds .
- Material Science: Used in the preparation of certain types of aluminum alloys .
- Research: Its unique reactions and behavior make it a topic of interest in studies of physical chemistry and materials science .
作用机制
Target of Action
Aluminum iodide is a chemical compound containing aluminum and iodine . It is a strong Lewis acid and is often used as a reagent in chemical reactions . The primary targets of aluminum iodide are certain kinds of C-O and N-O bonds, where it acts to cleave aryl ethers and deoxygenate epoxides .
Mode of Action
The mode of action of aluminum iodide involves its interaction with its targets, the C-O and N-O bonds. Aluminum iodide acts as a Lewis acid, accepting electron pairs from these bonds, leading to their cleavage . This results in the scission of aryl ethers and the deoxygenation of epoxides .
Biochemical Pathways
The biochemical pathways affected by aluminum iodide are those involving aryl ethers and epoxides . By cleaving these compounds, aluminum iodide can disrupt their normal function and downstream effects.
Pharmacokinetics
As a strong lewis acid, it is known to be very soluble in water, undergoing partial hydrolysis
Result of Action
The result of aluminum iodide’s action is the cleavage of aryl ethers and the deoxygenation of epoxides . This can lead to significant changes at the molecular and cellular level, depending on the specific compounds involved. For example, in the case of aryl ethers, cleavage can result in the formation of phenols and alcohols .
Action Environment
The action of aluminum iodide can be influenced by environmental factors. For instance, it is known to absorb water from the atmosphere , which can affect its stability and efficacy. Additionally, the presence of other compounds can influence its reactivity. For example, the presence of metallic aluminum can lead to the production of more aluminum iodide, further redistributing the elements and leading to the formation of more of the aluminum alcohol and hydriodic acid .
生化分析
Biochemical Properties
Aluminum iodide plays a crucial role in biochemical reactions due to its strong Lewis acid nature. It interacts with various enzymes, proteins, and other biomolecules by accepting electron pairs from Lewis bases. For instance, aluminum iodide can cleave aryl ethers and deoxygenate epoxides, making it a valuable reagent in organic synthesis . The compound’s ability to absorb water from the atmosphere also makes it useful in certain biochemical applications.
Cellular Effects
The effects of aluminum iodide on various types of cells and cellular processes are profound. Aluminum iodide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that aluminum iodide can disrupt normal cellular activities by interacting with key biomolecules, leading to alterations in cell signaling and metabolic pathways . These interactions can result in changes in gene expression and overall cellular function.
Molecular Mechanism
At the molecular level, aluminum iodide exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. Aluminum iodide’s strong Lewis acid properties allow it to form complexes with various biomolecules, leading to changes in their activity and function . These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum iodide change over time due to its stability and degradation properties. Aluminum iodide is known to be less thermally stable compared to other group III metal halides, leading to its dissociation into its elements at high temperatures . Over time, this degradation can affect its long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of aluminum iodide vary with different dosages in animal models. At lower doses, aluminum iodide may exhibit beneficial effects in certain biochemical reactions. At higher doses, it can become toxic and cause adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function and overall health changes significantly with varying dosages.
Metabolic Pathways
Aluminum iodide is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways . The compound’s strong Lewis acid properties enable it to participate in redox reactions and other biochemical processes, influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, aluminum iodide is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with biomolecules also influences its transport and distribution within the body.
Subcellular Localization
Aluminum iodide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence its activity and function within the cell . The compound’s interactions with biomolecules in different subcellular locations can result in varying biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Aluminum iodide can be synthesized by the direct reaction of aluminum and iodine. This reaction is highly exothermic and can be initiated by adding a few drops of water to a mixture of aluminum powder and iodine . The reaction proceeds as follows: [ 2Al + 3I₂ → 2AlI₃ ]
Another method involves passing iodine vapors over large aluminum granules heated at 500-600°C in an inert gas atmosphere . Alternatively, aluminum iodide can be prepared by refluxing aluminum granules and iodine in an inert solvent such as carbon tetrachloride .
Industrial Production Methods: In industrial settings, aluminum iodide is often produced by reacting aluminum hydroxide or aluminum oxide with hydroiodic acid. The resulting hexahydrate form is then dried in a desiccator to obtain anhydrous aluminum iodide .
Types of Reactions:
-
Hydrolysis: Aluminum iodide reacts violently with water to form hydroiodic acid and aluminum hydroxide . [ AlI₃ + 3H₂O → Al(OH)₃ + 3HI ]
-
Redox Reactions: Aluminum iodide participates in redox reactions, serving as a powerful reducing agent .
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Hydroiodic Acid: Used in the preparation of aluminum iodide from aluminum hydroxide or aluminum oxide.
Major Products:
- Hydroiodic Acid (HI)
- Aluminum Hydroxide (Al(OH)₃)
相似化合物的比较
- Aluminum Chloride (AlCl₃)
- Aluminum Bromide (AlBr₃)
Aluminum iodide’s unique properties, such as its strong reducing ability and its role as a Lewis acid, make it a valuable compound in various chemical processes and research applications.
属性
IUPAC Name |
triiodoalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECABOMBVQNBEC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlI3 | |
| Record name | aluminium triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_triiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064838 | |
| Record name | Aluminum iodide (AlI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6949 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid (pure); Commercial grade yellowish- to blackish-brown solid; Fumes in moist air; [Merck Index] Soluble in alcohol, ether, and carbon disulfide; Reacts with water violently; [Hawley] White or yellowish-brown powder; [MSDSonline] | |
| Record name | Aluminum iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7784-23-8 | |
| Record name | Aluminum iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum iodide (AlI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum iodide (AlI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















